5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic compound that features a unique imidazoquinazoline core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazoquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and isocyanides.
Introduction of the sulfanyl group: This step involves the reaction of the imidazoquinazoline intermediate with 4-chlorobenzyl mercaptan under suitable conditions.
Alkylation: The final step involves the alkylation of the intermediate with 2-methylpropyl halide to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazoquinazoline core, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds to 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one include other imidazoquinazoline derivatives and compounds with sulfanyl groups. These compounds share structural similarities but may differ in their biological activities and specific applications. For example:
5-{[(4-bromophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-ethylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one: Similar structure but with a different alkyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity profile.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-13(2)11-18-20(26)25-19(23-18)16-5-3-4-6-17(16)24-21(25)27-12-14-7-9-15(22)10-8-14/h3-10,13,18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWFGYOWVNJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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